molecular formula C11H14F2N2S B13556812 1-(4-((Difluoromethyl)thio)phenyl)piperazine

1-(4-((Difluoromethyl)thio)phenyl)piperazine

Katalognummer: B13556812
Molekulargewicht: 244.31 g/mol
InChI-Schlüssel: BZPNPXKGLRQOIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((Difluoromethyl)thio)phenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a difluoromethylthio group on the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(4-((Difluoromethyl)thio)phenyl)piperazine typically involves the reaction of 4-(difluoromethylthio)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-((Difluoromethyl)thio)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylthio group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-((Difluoromethyl)thio)phenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-((Difluoromethyl)thio)phenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(4-((Difluoromethyl)thio)phenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethyl)phenyl)piperazine: This compound has a trifluoromethyl group instead of a difluoromethylthio group, leading to different chemical and biological properties.

    1-(4-(Methylthio)phenyl)piperazine: The presence of a methylthio group instead of a difluoromethylthio group results in variations in reactivity and applications

Eigenschaften

Molekularformel

C11H14F2N2S

Molekulargewicht

244.31 g/mol

IUPAC-Name

1-[4-(difluoromethylsulfanyl)phenyl]piperazine

InChI

InChI=1S/C11H14F2N2S/c12-11(13)16-10-3-1-9(2-4-10)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2

InChI-Schlüssel

BZPNPXKGLRQOIF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC=C(C=C2)SC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.